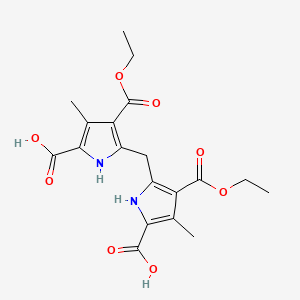
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic compound with the molecular formula C9H15N3O2. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
准备方法
The synthesis of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione involves several steps. One common method includes the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation. This method is advantageous for producing large quantities of the compound. Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
化学反应分析
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research on derivatives of this compound has shown potential in developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
相似化合物的比较
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,4-diones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolidine-2-one: This compound is another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15N3O2/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14/h6-7H,1-5,10H2,(H,11,13,14) |
InChI 键 |
QAWCPEBARSTQOY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)C2CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)







